3,4-(Methylenedioxy)aniline
Overview
Description
3,4-(Methylenedioxy)aniline, also known as 3,4-(Methylenedioxy)-aniline, is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.1360 g/mol . This compound is characterized by a benzodioxole ring fused with an amine group at the 5-position. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to undergo n-alkylation with cyclic secondary alkylamines .
Mode of Action
3,4-(Methylenedioxy)aniline interacts with its targets through a process called N-alkylation. In the presence of a Shvo catalyst, it undergoes N-alkylation with cyclic secondary alkylamines to yield N-arylpyrrolidines .
Biochemical Pathways
The compound is used in the synthesis of γ-glutamylanilides , suggesting that it may play a role in the biochemical pathways involving these compounds.
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
Its role in the synthesis of γ-glutamylanilides suggests that it may have significant effects at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is sensitive to air and light , and it should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is incompatible with strong acids, acid chlorides, and acid anhydrides .
Biochemical Analysis
Biochemical Properties
3,4-(Methylenedioxy)aniline undergoes N-alkylation with cyclic secondary alkylamines in the presence of Shvo catalyst to yield N-arylpyrrolidines . This interaction with cyclic secondary alkylamines suggests that this compound may interact with similar structures in biological systems.
Molecular Mechanism
The molecular mechanism of this compound is primarily through its ability to undergo N-alkylation with cyclic secondary alkylamines . This reaction could potentially influence gene expression, enzyme activation or inhibition, and other molecular processes.
Temporal Effects in Laboratory Settings
It is known to be air and light sensitive, suggesting that it may degrade over time under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-(Methylenedioxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of piperonylic acid with thiosemicarbazide in the presence of phosphoryl chloride, which is heated at 65–75°C for 35–45 minutes . Another method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base with 3-bromoindoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
3,4-(Methylenedioxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
3,4-(Methylenedioxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
3,4-(Methylenedioxy)aniline can be compared with other similar compounds such as:
- 3,4-(Methylenedioxy)-aniline
- 1-Amino-3,4-dimethylenedioxybenzene
- 4-Amino-1,2-methylenedioxybenzene
- 5-Aminobenzodioxole
These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific interactions with molecular targets and its versatility in various chemical reactions .
Properties
IUPAC Name |
1,3-benzodioxol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNXYCFREOZBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065743 | |
Record name | 1,3-Benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065743 | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown flakes; [Aldrich MSDS] | |
Record name | 1,3-Benzodioxol-5-amine | |
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CAS No. |
14268-66-7 | |
Record name | Benzodioxol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14268-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Benzodioxol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014268667 | |
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Record name | 1,3-Benzodioxol-5-amine | |
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Record name | 1,3-Benzodioxol-5-amine | |
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Record name | 1,3-Benzodioxol-5-amine | |
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Record name | 3,4-(methylenedioxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.676 | |
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Record name | 1,3-BENZODIOXOL-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q750587K8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3,4-(Methylenedioxy)aniline in organic synthesis?
A: this compound serves as a versatile building block for constructing various heterocyclic compounds. It is frequently employed in synthesizing thiazolidinones [, , ], which exhibit diverse biological activities including antitumor, antidiabetic, antitubercular, and antiviral properties. Additionally, it is used in the synthesis of furo[3,4‐b]quinolin‐1(3H)‐ones [] and dioxolo[4,5-b]phenothiazines [], further expanding its utility in medicinal chemistry research.
Q2: Can you provide details on the synthesis of 3,4-Methylenedioxy Phenethylamine starting from this compound?
A: A novel method outlines the synthesis of 3,4-Methylenedioxy Phenethylamine using this compound as a precursor []. The process involves a four-step synthesis:
Q3: How is this compound used in the preparation of N-substituted sulfonamide derivatives?
A: this compound acts as a starting material for synthesizing N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives []. The synthesis involves two key steps:
Q4: Has this compound been explored for its antibacterial properties?
A: Yes, N-substituted sulfonamide derivatives of this compound have been synthesized and evaluated for their antibacterial activity []. While these derivatives demonstrated antibacterial activity, their potency was found to be weaker compared to the reference standard, ciprofloxacin [].
Q5: Are there any applications of this compound in analytical chemistry?
A: this compound, in its polymerized form as poly(3,4-Methylenedioxy)aniline, is utilized in the development of electrochemical sensors. Specifically, it is combined with magnetic Fe3O4 nanorods to create a nanocomposite for the simultaneous detection of endocrine-disrupting agents like bisphenol A (BPA), phenol, and 4-nitrophenol (4-NP) using square-wave voltammetry [].
Q6: What are the potential applications of this compound derivatives in neurodegenerative diseases?
A: Research has explored this compound-derived semicarbazones as potential therapeutic agents for neurodegenerative diseases []. These compounds demonstrated inhibitory activity against both monoamine oxidase (MAO) and acetylcholinesterase (AChE), key enzymes implicated in neurodegenerative disorders. Importantly, some derivatives exhibited selectivity for MAO-B and AChE, with IC50 values in the micro- or nanomolar ranges []. These findings suggest their potential as leads for developing novel therapies for neurodegenerative diseases.
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